Fluorescence Lifetime Differentiation vs. ICG
DTTCI provides a clearly resolvable fluorescence lifetime signature that enables simultaneous, single-excitation imaging with Indocyanine Green (ICG), a feature critical for multiplexed detection in scattering media. Wide-field frequency-domain measurements demonstrate that DTTCI exhibits a lifetime of 1.42 ± 0.20 ns in DMSO and 1.13 ± 0.14 ns in serum, compared to ICG's lifetime of 0.97 ns in DMSO and 0.68 ns in serum [1]. This lifetime difference (Δτ = 0.45 ns in DMSO; Δτ = 0.45 ns in serum) exceeds the system resolution limit of 0.5 ns, allowing for robust signal separation without spectral unmixing [1].
| Evidence Dimension | Fluorescence Lifetime (τ) in DMSO |
|---|---|
| Target Compound Data | 1.42 ± 0.20 ns |
| Comparator Or Baseline | Indocyanine Green (ICG): 0.97 ns |
| Quantified Difference | Δτ = 0.45 ns (46% longer than ICG) |
| Conditions | Frequency-domain wide-field imaging at 35 MHz modulation; dyes in DMSO solvent. |
Why This Matters
This difference enables unambiguous discrimination of DTTCI from ICG in fluorescence lifetime imaging (FLIM), allowing for multiplexed assays or dual-contrast imaging using a single excitation source and detection channel.
- [1] Gioux, S., Lomnes, S. J., Choi, H. S., & Frangioni, J. V. (2010). Low-frequency wide-field fluorescence lifetime imaging using a high-power near-infrared light-emitting diode light source. Journal of Biomedical Optics, 15(2), 026005. View Source
